molecular formula C19H17N5O4S2 B3313289 N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide CAS No. 946357-72-8

N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide

Cat. No.: B3313289
CAS No.: 946357-72-8
M. Wt: 443.5 g/mol
InChI Key: BFVUSSMJRCYLFT-UHFFFAOYSA-N
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Description

N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. The structure includes a 2-methylphenyl substituent at position 2 of the triazolothiazole ring and a 2-nitrobenzenesulfonamide group linked via an ethyl chain at position 4.

Properties

IUPAC Name

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S2/c1-13-6-2-3-7-15(13)18-21-19-23(22-18)14(12-29-19)10-11-20-30(27,28)17-9-5-4-8-16(17)24(25)26/h2-9,12,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVUSSMJRCYLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the reaction of 2-methylphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the triazolothiazole scaffold . The final compound is obtained by reacting this scaffold with 2-nitrobenzene-1-sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of eco-friendly solvents and catalysts is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide

  • Core Structure : Shares the [1,2,4]triazolo[3,2-b][1,3]thiazole ring but substitutes the 2-methylphenyl group with a 3-methylphenyl moiety.
  • Sulfonamide Group: Replaces the nitro group with a 4-phenoxybenzenesulfonamide, introducing bulkier aromaticity and reduced electron-withdrawing effects.
  • Implications: The 3-methylphenyl isomer may exhibit altered steric interactions in binding environments, while the phenoxy group enhances lipophilicity compared to the nitro substituent .

2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazole (7a) and Derivatives

  • Core Structure : Features a benzothiazole (benzene fused to thiazole) instead of a simple thiazole ring, increasing aromatic conjugation.
  • Substituents : Methylthio groups at position 2; lacks the ethyl-sulfonamide side chain.
  • Physicochemical Data :
    • 7a : Melting point 148–150°C, molecular formula C₁₀H₈N₃S₂.
    • 7b (6-Methyl derivative) : Melting point 162–164°C, molecular formula C₁₁H₁₀N₃S₂.
  • Synthesis : Prepared via photolysis of sulfilimines, highlighting a divergent route compared to sulfonamide-linked analogs .
Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Triazolo[3,2-b][1,3]thiazole 2-(2-methylphenyl), 2-nitro-sulfonamide ~447.5* Not reported Nitro, sulfonamide, ethyl linker
N-{2-[2-(3-methylphenyl)-...-sulfonamide Triazolo[3,2-b][1,3]thiazole 3-methylphenyl, 4-phenoxy-sulfonamide ~497.5* Not reported Phenoxy, sulfonamide
2-Methylthio-triazolo[3,2-b]benzothiazole (7a) Triazolo[3,2-b]benzothiazole 2-methylthio 234.3 148–150 Methylthio

*Calculated based on molecular formulas.

Heterocyclic Variants with Divergent Cores

N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide

  • Core Structure : [1,2,4]Triazolo[4,3-b]pyridazine instead of triazolothiazole, altering electronic properties and hydrogen-bonding capacity.
  • Substituents: Mesitylamino (2,4,6-trimethylphenyl) and 4-methylbenzamide groups.
  • Implications : The pyridazine ring may enhance solubility in polar solvents compared to thiazole systems .

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide

  • Core Structure : [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, a fused system with sulfur and nitrogen atoms.
  • Substituents : Ethyl and 2-methylbenzamide groups.
  • Molecular Weight : 363.44 g/mol.

Functional Group Comparisons

  • Nitro vs. Phenoxy (Sulfonamide Groups): The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity or binding to electron-rich biological targets. In contrast, the phenoxy group in ’s compound contributes to higher lipophilicity (logP ~4.2 estimated) compared to nitro (logP ~1.8).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide
Reactant of Route 2
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-nitrobenzene-1-sulfonamide

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